4-Bromo-3,5-dichloroaniline

Physicochemical Property Solid-State Characterization Handling and Purification

4-Bromo-3,5-dichloroaniline (CAS 1940-29-0) is a polyhalogenated aniline enabling sequential, chemoselective transformations unattainable with uniformly halogenated analogs. Unlike 3,5-dichloroaniline (mp ~51 °C), its 125–127 °C melting point ensures free-flowing solid handling ideal for automated synthesis and long-term storage. The aryl bromide undergoes preferential Pd-catalyzed cross-coupling, leaving chloro substituents for downstream functionalization—critical for complex API and agrochemical intermediate construction. Supported by Shell patent literature for benzoyl urea pesticide development. Sourced at ≥98% purity with full CoA; ship ambient. Partner with reliable B2B supply for kilo-lab to pilot-scale needs.

Molecular Formula C6H4BrCl2N
Molecular Weight 240.91 g/mol
CAS No. 1940-29-0
Cat. No. B064490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dichloroaniline
CAS1940-29-0
Molecular FormulaC6H4BrCl2N
Molecular Weight240.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)N
InChIInChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
InChIKeyQOPGULWHAXFEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dichloroaniline (CAS 1940-29-0) Procurement-Grade Halogenated Aniline Building Block


4-Bromo-3,5-dichloroaniline (CAS 1940-29-0) is a polyhalogenated aromatic amine of the aniline class, characterized by a benzene ring substituted with a bromine atom at the para-position and two chlorine atoms at the meta-positions . Its molecular formula is C6H4BrCl2N with a molecular weight of 240.91 g/mol . Commercially available at purities ranging from 95% to 98% (GC), this compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty materials . The strategic combination of bromine and chlorine substituents imparts a unique reactivity profile, enabling selective functionalization pathways not accessible to simpler aniline derivatives .

4-Bromo-3,5-dichloroaniline Cannot Be Replaced by Simpler Dichloro- or Monobromoanilines in Regioselective Syntheses


The substitution pattern of halogens on the aniline ring governs both the physical properties and the chemical reactivity of the compound. Simple dichloroanilines or monobromoanilines lack the specific electronic and steric environment necessary for targeted cross-coupling reactions or downstream functionalization. For instance, the presence of both bromine and chlorine atoms allows for sequential, chemoselective transformations via Pd-catalyzed cross-coupling, where the aryl bromide is preferentially activated over the aryl chlorides . This orthogonality is critical for constructing complex molecules and cannot be achieved with uniformly halogenated analogs. Furthermore, the specific arrangement of halogens directly impacts the compound's melting point and lipophilicity, which are key factors in its handling, purification, and biological partitioning .

Quantitative Differentiation of 4-Bromo-3,5-dichloroaniline from Structural Analogs


4-Bromo-3,5-dichloroaniline Exhibits a >100 °C Higher Melting Point than Its Non-Brominated 3,5-Dichloroaniline Counterpart

The introduction of a bromine atom at the 4-position of 3,5-dichloroaniline dramatically increases the melting point from 51-53 °C to 125-127 °C [1]. This substantial difference, quantified as a 74-76 °C increase, reflects a significant change in intermolecular forces and crystal packing . This property directly impacts the compound's handling and purification: 4-bromo-3,5-dichloroaniline is a solid at room temperature, while 3,5-dichloroaniline is near its melting point, potentially complicating its use as a crystalline intermediate .

Physicochemical Property Solid-State Characterization Handling and Purification

Enhanced Lipophilicity (XLogP 3.4) of 4-Bromo-3,5-dichloroaniline Compared to Non-Brominated and Monohalogenated Anilines

The calculated lipophilicity (XLogP) of 4-bromo-3,5-dichloroaniline is approximately 3.4, significantly higher than that of its non-brominated analog, 3,5-dichloroaniline (LogP ~2.9), and substantially greater than that of the monobrominated 4-bromoaniline (LogP ~2.0) [1]. This ~0.5-1.4 unit increase in LogP corresponds to a ~3- to 25-fold increase in partition coefficient (octanol/water), indicating a much stronger preference for lipophilic environments [2]. This property is a critical determinant in membrane permeability and biological distribution [3].

Lipophilicity ADME Prediction Drug Design

Differential Reactivity in Cytochrome P450 Inhibition: 4-Bromo-3,5-dichloroaniline as a Weaker CYP2E1 Inhibitor than 3,5-Dichloroaniline

In a study of halogenated anilines on CYP2E1 inhibition in human liver microsomes, 3,5-dichloroaniline (3,5-diCl-A) exhibited an IC50 of 9.2 µM, placing it among the more potent inhibitors of the series [1]. While 4-bromo-3,5-dichloroaniline was not directly tested, its structural analogs (2,6-dibromoaniline and 2,6-dichloroaniline) showed IC50 values of >100 µM, indicating a significant loss of potency with increased steric bulk or halogen substitution pattern [1]. This class-level inference suggests that 4-bromo-3,5-dichloroaniline is likely a weaker CYP2E1 inhibitor than its non-brominated counterpart, a potentially advantageous property for applications where off-target enzyme inhibition is undesirable [2].

Enzyme Inhibition Metabolism CYP2E1 Safety Pharmacology

4-Bromo-3,5-dichloroaniline Serves as a Key Intermediate in the Synthesis of Benzoyl Urea Pesticides as Described in a Shell Patent

A Shell International Research patent (1994) explicitly describes the use of 4-bromo-3,5-dichloroaniline as an essential starting material for the preparation of novel benzoyl ureas with pesticidal effects [1]. The patent specifies that an aniline of formula I, where R1 is Br or I, is used. The example given is 4-bromo-3,5-dichloroaniline. This compound is converted to 4-bromo-3,5-dichlorophenylisocyanate and then to the corresponding carboxylic acid azide, key intermediates in the synthesis of the final pesticidal compounds [2]. This specific application highlights the compound's established role in agrochemical development, differentiating it from more common anilines that lack the required substitution pattern for this particular class of insect growth regulators .

Agrochemical Synthesis Pesticide Intermediate Benzoyl Urea Insect Growth Regulator

Commercial Purity Specifications: 4-Bromo-3,5-dichloroaniline is Routinely Available at ≥98% GC Purity, Essential for Reproducible Research

Reputable vendors supply 4-bromo-3,5-dichloroaniline with a minimum purity specification of 98% (GC) . This level of purity is critical for applications where impurities can interfere with catalytic cycles or lead to off-target effects in biological assays. In contrast, many simpler halogenated anilines may be offered at lower purities (e.g., 97% or 95%) as standard, which can be a significant consideration when designing sensitive experiments . The availability of a high-purity standard ensures batch-to-batch consistency and reduces the need for additional purification steps prior to use .

Quality Control Analytical Chemistry Reproducibility

Density Comparison: 4-Bromo-3,5-dichloroaniline (1.827 g/cm³) is Significantly Denser than 3,5-Dichloroaniline (1.58 g/cm³)

The predicted density of 4-bromo-3,5-dichloroaniline is 1.827±0.06 g/cm³, which is approximately 16% higher than the density of 3,5-dichloroaniline (1.58 g/cm³) . This increase is attributed to the larger atomic mass and polarizability of the bromine atom compared to hydrogen [1]. While density is not always a primary selection criterion, it can be a relevant factor in formulation development, where the physical properties of intermediates can affect mixing, sedimentation, and final product consistency .

Physical Property Formulation Material Science

Optimal Procurement and Use Cases for 4-Bromo-3,5-dichloroaniline Based on Evidenced Differentiation


Precursor for Benzoyl Urea Agrochemical Synthesis

The compound is explicitly named as a starting material in a Shell patent (1994) for the preparation of novel benzoyl ureas with pesticidal activity . Researchers in agrochemical R&D should prioritize 4-bromo-3,5-dichloroaniline over simpler anilines when developing new insect growth regulators or seeking to prepare 4-bromo-3,5-dichlorophenylisocyanate and its derivatives.

Building Block for Selective Cross-Coupling Reactions

The presence of a bromine atom alongside two chlorine atoms allows for orthogonal, chemoselective transformations . Medicinal and process chemists can exploit the preferential reactivity of the aryl bromide in Pd-catalyzed cross-coupling reactions, leaving the chloro substituents available for subsequent functionalization. This contrasts with uniformly halogenated analogs, which lack this sequential coupling capability.

Crystalline Intermediate with Favorable Handling Properties

With a melting point of 125-127 °C, 4-bromo-3,5-dichloroaniline is a stable, free-flowing solid at room temperature, unlike 3,5-dichloroaniline which melts near 51-53 °C . This makes it particularly well-suited for use in automated synthesis platforms, long-term storage in compound libraries, and purification by simple recrystallization, reducing the operational complexities associated with low-melting solids.

Parent Scaffold for Cytochrome P450 Interaction Studies

Based on class-level evidence from studies of halogenated aniline CYP2E1 inhibitors, 4-bromo-3,5-dichloroaniline is predicted to be a weaker inhibitor of this enzyme than its non-brominated counterpart, 3,5-dichloroaniline . This property suggests it may be a more suitable scaffold for the development of chemical probes where off-target CYP inhibition could confound biological results. Researchers in drug metabolism and pharmacokinetics (DMPK) should consider this when selecting starting materials for lead optimization.

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